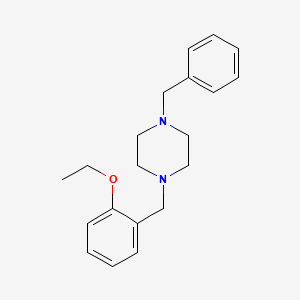
N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide, commonly known as CFPA, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor that has been shown to be effective against certain types of cancer cells. CFPA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of CFPA is not fully understood, but it has been suggested that CFPA inhibits the activity of certain enzymes involved in cell growth and survival. In one study, CFPA was shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. CFPA was also shown to inhibit the activity of mTOR, a protein kinase that is involved in cell growth and metabolism.
Biochemical and Physiological Effects:
CFPA has been shown to have various biochemical and physiological effects. In one study, CFPA was shown to induce apoptosis in breast cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. CFPA was also shown to decrease the expression of Bcl-2, a protein that is involved in cell survival and is overexpressed in many types of cancer cells.
实验室实验的优点和局限性
CFPA has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule inhibitor, making it easier to study than larger molecules. CFPA is also relatively stable, making it easier to handle in the laboratory. One limitation is that CFPA may not be effective against all types of cancer cells, and further research is needed to determine its efficacy against different types of cancer cells.
未来方向
There are several future directions for the study of CFPA. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to study its efficacy against different types of cancer cells and determine its potential as a therapeutic agent. Additionally, the development of CFPA analogs with improved efficacy and selectivity may be a promising avenue for future research.
Conclusion:
In conclusion, CFPA is a synthetic compound with potential applications in the field of medicinal chemistry. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of CFPA as a therapeutic agent for cancer treatment.
合成方法
CFPA has been synthesized through various methods, including Suzuki-Miyaura coupling and Sonogashira coupling reactions. In one study, CFPA was synthesized through the Suzuki-Miyaura coupling reaction between 3-chloro-4-fluoroaniline and 3-phenylprop-2-enoic acid, using a palladium catalyst and a base. The resulting product was then purified through column chromatography to obtain pure CFPA.
科学研究应用
CFPA has been studied for its potential applications in the field of medicinal chemistry, specifically as a small molecule inhibitor for cancer cells. In one study, CFPA was shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. CFPA was also shown to inhibit the growth of lung cancer cells and ovarian cancer cells.
属性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-13-10-12(7-8-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRDIAZYNLRQHH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)
![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)
![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)
![2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5849910.png)


![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-fluorobenzamide](/img/structure/B5849936.png)
